molecular formula C13H7ClFN3OS B4537265 N~5~-(3-CHLORO-4-FLUOROPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

N~5~-(3-CHLORO-4-FLUOROPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4537265
M. Wt: 307.73 g/mol
InChI Key: ABHBGCVCHWWODN-UHFFFAOYSA-N
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Description

N~5~-(3-Chloro-4-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3-chloro-4-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2,1,3-benzothiadiazole-5-carbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~5~-(3-Chloro-4-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N5-(3-chloro-4-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(3-Chloro-4-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of a benzothiadiazole core with a 3-chloro-4-fluorophenyl group. This structural feature imparts distinct electronic properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3OS/c14-9-6-8(2-3-10(9)15)16-13(19)7-1-4-11-12(5-7)18-20-17-11/h1-6H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHBGCVCHWWODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(3-CHLORO-4-FLUOROPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
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N~5~-(3-CHLORO-4-FLUOROPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
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N~5~-(3-CHLORO-4-FLUOROPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
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N~5~-(3-CHLORO-4-FLUOROPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
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N~5~-(3-CHLORO-4-FLUOROPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-(3-CHLORO-4-FLUOROPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

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